1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
The compound appears to contain a cyclopropyl group, a pyridine ring, and a carboxylic acid group . A cyclopropyl group is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The carboxylic acid group (-COOH) is a common functional group in organic chemistry, present in many forms of life and materials.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its cyclopropyl group, pyridine ring, and carboxylic acid group. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule . The pyridine ring is a six-membered ring with alternating single and double bonds . The carboxylic acid group contains a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the cyclopropyl group, the pyridine ring, and the carboxylic acid group. Each of these groups can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic . The cyclopropyl group could introduce strain into the molecule, potentially affecting its stability .Scientific Research Applications
Applications in Plant Biology and Ethylene Research
- Ethylene Precursor in Plants : Ethylene, a significant plant hormone, is known for its profound effects on plant biology, including growth, development, and stress response. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a critical role beyond just being an ethylene precursor. Research suggests ACC's potential in enhancing plant growth and stress resistance, indicating a broader biological significance that could inspire further investigation into related compounds (B. V. D. Poel, D. Straeten, 2014).
Biocatalyst Inhibition
- Carboxylic Acids as Microbial Inhibitors : Carboxylic acids have been identified as microbial inhibitors, impacting microbes such as Escherichia coli and Saccharomyces cerevisiae. This property is leveraged in producing biorenewable chemicals, providing insights into the microbial interaction with carboxylic acids and suggesting a research avenue for related carboxylic acid compounds in microbial growth or inhibition studies (L. Jarboe, et al., 2013).
Synthetic Organic Chemistry
- Synthesis and Applications of 1,4-Dihydropyridines : The review on 1,4-dihydropyridines, a class of nitrogen-containing heterocyclic compounds, underscores their significance in drug development and synthetic organic chemistry. This highlights the importance of dihydropyridine derivatives in biological applications, providing a context for researching related compounds for their potential applications in medicinal chemistry and drug synthesis (H. S. Sohal, 2021).
Future Directions
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-4-3-8(10(13)14)6-11(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNQIHHZIHXCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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